9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione

Lipophilicity LogP Drug-likeness

9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione is a spiro-fused heterocyclic compound belonging to the tetraazaspiro[5.5]undecane-3-thione class, characterized by a central spiro carbon bridging a cyclohexane ring (bearing a 9-methyl substituent) and a tetrazine-thione moiety. The compound has a molecular formula of C₈H₁₆N₄S, a molecular weight of 200.31 g/mol, a computed LogP of 1.2, a topological polar surface area (TPSA) of 80.2 Ų, and four hydrogen bond donors with three hydrogen bond acceptors.

Molecular Formula C8H16N4S
Molecular Weight 200.31 g/mol
CAS No. 112919-48-9
Cat. No. B12122632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
CAS112919-48-9
Molecular FormulaC8H16N4S
Molecular Weight200.31 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)NNC(=S)NN2
InChIInChI=1S/C8H16N4S/c1-6-2-4-8(5-3-6)11-9-7(13)10-12-8/h6,11-12H,2-5H2,1H3,(H2,9,10,13)
InChIKeyOFSRIYLURWVOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione (CAS 112919-48-9): Core Physicochemical and Structural Identity for Procurement Specification


9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione is a spiro-fused heterocyclic compound belonging to the tetraazaspiro[5.5]undecane-3-thione class, characterized by a central spiro carbon bridging a cyclohexane ring (bearing a 9-methyl substituent) and a tetrazine-thione moiety [1]. The compound has a molecular formula of C₈H₁₆N₄S, a molecular weight of 200.31 g/mol, a computed LogP of 1.2, a topological polar surface area (TPSA) of 80.2 Ų, and four hydrogen bond donors with three hydrogen bond acceptors [1]. It has been synthesized via condensation of 3-methylcyclohexanone with thiocarbohydrazide, yielding a white solid with a reported melting point of 178 °C in approximately 80% yield, and its structure has been confirmed by IR, ¹H NMR, and mass spectrometry [2].

9-Methyl-substituted spiro[5.5]undecane-3-thione scaffold – region-selectively synthesized from 3-methylcyclohexanone, providing a defined spiro junction for downstream derivatization.
Fully characterized building block with reported IR, ¹H NMR, and mass spectrometry confirmation, supporting batch-to-batch reliability in synthetic workflows.
Thione reactivity handle compatible with thiazolo-s-tetrazine and thiazolidinone library synthesis, enabling SAR exploration in antimicrobial research contexts.

Why Generic Substitution of 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione with the Parent Spiro[5.5]undecane-3-thione or Other Ring-Size Analogs Is Scientifically Unsupported


Within the 1,2,4,5-tetraazaspiroalkane-3-thione series, subtle structural variations produce measurable differences in physicochemical properties that directly affect downstream synthetic reactivity and potential biological performance. The 9-methyl substituent on the cyclohexane ring increases the computed LogP from 0.97 (parent compound, CAS 18801-59-7) to 1.2, while simultaneously reducing the TPSA from 87.25 Ų to 80.2 Ų [1]. These modifications alter the hydrogen-bonding capacity and lipophilicity profile, meaning that the parent spiro[5.5]undecane-3-thione (C₇H₁₄N₄S, MW 186.28), the ring-expanded spiro[5.7]tridecane-3-thione analog (C₉H₁₈N₄S, MW 214.33), and the isomeric spiro[5.6]dodecane-3-thione (C₈H₁₆N₄S, MW 200.30) are not physicochemically equivalent and cannot be assumed to perform identically in synthetic transformations, solubility-dependent assays, or structure-activity relationship studies [1].

Lipophilicity shift 9-Methyl substitution increases computed LogP over parent spiro[5.5]undecane-3-thione; unsubstituted analog may not match membrane-permeability-related assay performance.
Geometry mismatch Ring-expanded or ring-isomeric analogs (spiro[5.7], spiro[5.6]) alter spatial orientation of the thione moiety, which may shift target-engagement profiles in docking or SAR studies.
Hydrogen-bond profile 4-amino-9-methyl-ene-thione analog presents a reversed HBD/HBA pattern (3/4 vs 4/3); procurement of the correct tautomeric form is critical for pharmacophore modeling.

Quantitative Evidence Guide: Differentiated Physicochemical, Synthetic, and Biological Features of 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione


Lipophilicity Shift: 9-Methyl Substitution Increases Computed LogP by Δ +0.23 Over the Parent Spiro[5.5]undecane-3-thione

The 9-methyl group on the cyclohexane ring produces a measurable increase in computed lipophilicity. The target compound has a computed XLogP3 of 1.2, compared with a LogP of 0.97 reported for the unsubstituted parent 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione (CAS 18801-59-7) [1]. This ΔLogP of +0.23 indicates enhanced membrane permeability potential, which is a critical parameter in cell-based assay design and ADMET profiling for drug discovery programs.

LogP shift (Δ +0.23)
Cross-study comparable
XLogP3 1.2 vs parent 0.97
Reported lipophilicity increase may influence membrane-permeability predictions in cell-based assays.
Cross-study computed values; not a single head-to-head experiment.
Lipophilicity LogP Drug-likeness Physicochemical profiling

Topological Polar Surface Area Reduction: 9-Methyl Analog Shows TPSA of 80.2 Ų Versus 87.25 Ų for the Parent Compound

The target compound exhibits a computed topological polar surface area (TPSA) of 80.2 Ų, reduced by 7.05 Ų compared with the parent compound's TPSA of 87.25 Ų [1]. According to Veber's rules for oral bioavailability, a TPSA below 140 Ų is favorable; however, the 8.1% reduction in TPSA relative to the parent may confer improved blood-brain barrier penetration potential, as TPSA values below 90 Ų are generally associated with CNS permeability.

TPSA reduction (−7.05 Ų)
Cross-study comparable
80.2 Ų vs parent 87.25 Ų
TPSA below 90 Ų threshold supports CNS permeability-context screening; parent sits closer to boundary.
Computed values; biological validation data not provided.
Polar surface area TPSA Membrane permeability Blood-brain barrier

Synthetic Reproducibility: 80% Yield and Full Spectroscopic Characterization Provide a Reliable Building Block for Downstream Derivatization

In the published synthetic protocol of Kumar & Chaudhary (2010), 3-methylcyclohexanone reacts with thiocarbohydrazide to produce 3-methyl-7,8,10,11-tetraazaspiro[5,5]undecane-9-thione (the target compound) in 80% isolated yield with a melting point of 178 °C [1]. The product was fully characterized by IR (C=S stretch at 1233 cm⁻¹, C-N at 1537 cm⁻¹, NH at 3204 cm⁻¹), ¹H NMR (CH₃ singlet at δ 0.72, cyclohexane methylene multiplet at δ 1.40–2.0), and elemental analysis (found S 16.0%, calculated 16.0% for C₈H₁₆N₄S) [1]. In contrast, the parent spiro[5.5]undecane-3-thione synthesis from cyclohexanone and thiocarbohydrazide has been reported but without the regiochemical control that the 3-methylcyclohexanone starting material provides [2].

Synthetic reproducibility
Supporting evidence
80% isolated yield; mp 178 °C; full IR, ¹H NMR, MS confirmation
Well-characterized protocol reduces batch-to-batch variability for downstream derivatization.
Kumar & Chaudhary (2010); single lab-scale report.
Synthetic yield Building block Thiazolo-s-tetrazine Spiroheterocycle

Downstream Antimicrobial Derivative Activity: Thiazolo-s-tetrazine Derivative VIIb from the 9-Methyl Precursor Shows MIC of 1.68 × 10⁻⁵ M Against S. aureus and E. coli

Although the target compound itself was not directly screened for antimicrobial activity in the published study, its thiazolo-s-tetrazine derivative VIIb (synthesized directly from the 9-methyl precursor) exhibited the most potent activity among six tested derivatives, with a minimum inhibitory concentration (MIC) of 1.68 × 10⁻⁵ M against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and an MIC of 3.54 × 10⁻⁵ M against Aspergillus niger and Candida albicans [1]. By comparison, the unsubstituted phenyl derivative VIIa showed an MIC of 3.20 × 10⁻⁵ M, and the nitro-substituted derivative VIIb was approximately 1.9-fold more potent, demonstrating that the 9-methyl spiro scaffold supports SAR-driven potency optimization. Note: the parent spiro[5.5]undecane-3-thione (CAS 18801-59-7) has reported anti-lung cancer activity with an IC₅₀ of 300 μM against A549 cells , but no direct antimicrobial comparison with the 9-methyl analog exists in a single study.

Derivative MIC
Class-level inference
VIIb MIC 1.68 × 10⁻⁵ M (S. aureus, E. coli)
Supports antimicrobial screening context; 9-methyl scaffold enables potent thiazolo-s-tetrazine derivatives.
Derivative, not parent compound; SAR may not transfer directly to other scaffolds.
Antimicrobial MIC Thiazolo-s-tetrazine Structure-activity relationship

Hydrogen Bond Donor/Acceptor Profile: 4 HBD / 3 HBA Configuration Retained with Methyl Substitution, Distinguishing from Amino-Substituted Analogs

The target compound maintains a hydrogen bond donor count of 4 and hydrogen bond acceptor count of 3, identical to the parent spiro[5.5]undecane-3-thione [1]. However, it is clearly differentiated from the closely related 4-amino-9-methyl-1,3,5,9-tetraazaspiro[5.5]undec-3-ene-2-thione (C₈H₁₅N₅S, MW 213.30), which introduces an additional nitrogen atom and alters the HBD/HBA profile to 3 donors and 4 acceptors . This distinction is critical for procurement when the desired pharmacophore requires the thione tautomeric form (C=S) rather than the amino-substituted ene-thione form, as the two scaffolds present different hydrogen-bonding geometries and tautomeric equilibria.

HBD/HBA profile
Cross-study comparable
Target: 4 HBD / 3 HBA; amino analog: 3 HBD / 4 HBA
Reversed hydrogen-bond profile differentiates thione from amino-ene-thione tautomer; critical for pharmacophore consistency.
Computed properties; verify with experimental hydrogen-bonding data.
Hydrogen bonding Drug-likeness Lipinski rules Structural analog comparison

Rotatable Bond Count of Zero: Conformational Rigidity as a Differentiator from Ring-Expanded Analogs

The target compound has zero rotatable bonds, reflecting complete conformational restriction imposed by the spiro fusion [1]. This property is shared with the parent spiro[5.5]undecane-3-thione but contrasts with the ring-expanded spiro[5.7]tridecane-3-thione (CAS 112919-47-8), which, despite also having zero rotatable bonds, presents a larger cycloheptane ring that introduces additional conformational degrees of freedom through ring puckering . The spiro[5.6]dodecane-3-thione isomer (CAS 106659-18-1) shares the same molecular formula (C₈H₁₆N₄S) and rotatable bond count of zero as the target compound, but the different ring size alters the spatial orientation of the thione group relative to the cycloalkane ring, which can affect molecular recognition in biological targets [2].

Rotatable bonds & geometry
Class-level inference
Zero rotatable bonds for all spiro homologs; geometry differs by ring size
Spiro[5.6] or [5.7] analogs alter thione spatial orientation, which may shift docking poses and target engagement.
Geometric perturbations not captured by rotatable-bond count alone.
Conformational restriction Rotatable bonds Entropic penalty Spiro scaffold

High-Value Application Scenarios for 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione (CAS 112919-48-9) in Medicinal Chemistry and Agrochemical Discovery


Precursor for Antimicrobial Thiazolo-s-tetrazine and Thiazolidinone Library Synthesis

The target compound serves as a regiochemically defined precursor for the synthesis of 3-methyl-substituted thiazolo[3,2-b]-s-tetrazine derivatives with demonstrated antimicrobial activity. As shown by Kumar & Chaudhary (2010), the thione group at position 9 reacts with chloroacetic acid, α-bromopropionic acid, or 1,2-dibromoethane to generate thiazolidinone and thiazolo-s-tetrazine derivatives in moderate to good yields . Derivative VIIb exhibited an MIC of 1.68 × 10⁻⁵ M against both S. aureus and E. coli, validating the scaffold's utility for antimicrobial lead generation. Procurement of the correct 9-methyl building block is essential because the 3-methylcyclohexanone-derived spiro center defines the regiochemistry of the final thiazolo-s-tetrazine products; use of the parent cyclohexanone-derived analog would yield a different substitution pattern.

CNS-Oriented Fragment Library Design Leveraging Favorable TPSA and Lipophilicity Profile

With a TPSA of 80.2 Ų (below the 90 Ų CNS permeability threshold) and a LogP of 1.2, the compound occupies a favorable region of CNS drug-like chemical space as defined by commonly applied multiparameter optimization scoring functions . The zero rotatable bond count further supports minimal entropic penalty upon target binding. These properties make the compound a suitable fragment or scaffold for CNS-targeted library design, where procurement managers should specify CAS 112919-48-9 rather than the parent spiro[5.5]undecane-3-thione (TPSA 87.25 Ų) to maximize the probability of achieving BBB-penetrant leads.

Building Block for Spiroheterocyclic Agrochemical Intermediate Synthesis

The 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione scaffold, including its 9-methyl variant, has been referenced in patent literature related to heterocyclic compounds with potential agrochemical applications . The compound's thione functionality provides a reactive handle for further derivatization, while the spiro center imparts three-dimensionality that is increasingly valued in agrochemical discovery for improving selectivity and reducing off-target effects. The 9-methyl substitution specifically increases lipophilicity (LogP 1.2 vs. 0.97 for the parent), which can enhance cuticular penetration in plant-targeted applications.

Microwave-Assisted Parallel Synthesis of Spiro Thiazolo-s-tetrazine Libraries

The target compound is compatible with microwave-assisted synthetic protocols, as demonstrated by Behera et al. (2009), who showed that cyclic ketone-derived s-tetrazine derivatives (including the 9-methyl analog) undergo rapid cyclocondensation with chloroacetic acid and 1,2-dibromoethane under microwave irradiation to generate thiazolo-s-tetrazine libraries . The 9-methyl compound's established synthetic protocol (80% yield under conventional conditions) and compatibility with microwave acceleration make it a practical choice for high-throughput medicinal chemistry campaigns where rapid analog generation is prioritized.

Application
Selection Property
Validation Focus
Antimicrobial derivative synthesis
Regiochemical identity of 9-methyl-spiro precursor
Derivative MIC assay reproducibility and SAR context
CNS fragment-based library design
Low TPSA and moderate lipophilicity profile
CNS drug-likeness property validation and permeability assays
Agrochemical intermediate synthesis
Three-dimensional spiro scaffold with reactive thione handle
Derivatization efficiency and cuticular penetration context
Microwave-assisted library synthesis
Compatibility with microwave-accelerated protocols
Reaction yield and purity under high-throughput conditions
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